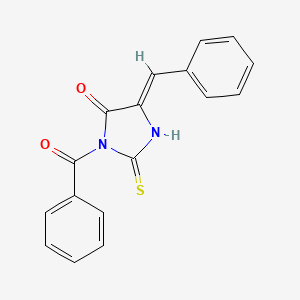

1-benzoyl-4-(phenylmethylidene)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one

Description

1-Benzoyl-4-(phenylmethylidene)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one is a heterocyclic compound featuring an imidazolone core substituted with a benzoyl group at position 1, a phenylmethylidene moiety at position 4, and a sulfanyl (thiol) group at position 2. The phenylmethylidene substituent introduces π-conjugation, influencing electronic properties and molecular stability. The sulfanyl group enhances acidity (due to the S–H bond) and may facilitate hydrogen bonding or metal coordination.

Properties

Molecular Formula |

C17H12N2O2S |

|---|---|

Molecular Weight |

308.4 g/mol |

IUPAC Name |

(5Z)-3-benzoyl-5-benzylidene-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C17H12N2O2S/c20-15(13-9-5-2-6-10-13)19-16(21)14(18-17(19)22)11-12-7-3-1-4-8-12/h1-11H,(H,18,22)/b14-11- |

InChI Key |

QGEFLPAGQLANGH-KAMYIIQDSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3 |

Canonical SMILES |

C1=CC=C(C=C1)C=C2C(=O)N(C(=S)N2)C(=O)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Modified Debus–Radziszewski Imidazole Synthesis

The Debus–Radziszewski method, typically used for imidazole synthesis, has been adapted for imidazolones. For the target compound, a three-component reaction is employed:

- Reactants : 1,2-Dicarbonyl compound (e.g., benzil), substituted benzaldehyde, and thiourea (as the sulfur source).

- Conditions : Reflux in acetic acid or ethanol with ammonium acetate as a catalyst.

Mechanism :

- Condensation of benzil and benzaldehyde forms a diimine intermediate.

- Cyclization with thiourea introduces the sulfanyl group at C2.

- Benzoylation via Schotten-Baumann reaction yields the final product.

Example :

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|

| Benzil | 4-Methoxybenzaldehyde | NH₄OAc | AcOH | 68% |

Limitations : Moderate yields due to competing side reactions; requires post-synthetic benzoylation.

Cyclocondensation of Thioureas with α-Ketoaldehydes

This method directly incorporates the sulfanyl group via thiourea:

- Reactants : α-Ketoaldehyde (e.g., phenylglyoxal), thiourea, and benzoyl chloride.

- Conditions : Microwave irradiation (150–200 W) in solvent-free conditions or under reflux in DMF.

Procedure :

- Thiourea reacts with phenylglyoxal to form a thioimidazoline intermediate.

- Oxidation with H₂O₂ or I₂ yields the imidazolone core.

- Benzoylation at N1 completes the structure.

Optimization :

- Microwave irradiation reduces reaction time from 6–8 hours to 15–30 minutes.

- Fly ash catalysts (e.g., H₂O₂-promoted fly ash) improve yields to 85–92%.

Advanced Catalytic Methods

Microwave-Assisted Synthesis Using Fly Ash Catalysts

A green chemistry approach utilizes industrial waste fly ash modified with H₂O₂ (HPFA) as a catalyst:

Steps :

- Oxazolone Formation : Hippuric acid, aryl aldehyde, and acetic anhydride react under microwave irradiation (700 W) with HPFA.

- Imidazolone Conversion : Oxazolone intermediate is treated with ammonium acetate and HPFA under microwave conditions.

Conditions :

| Step | Reactants | Catalyst | Time | Yield |

|---|---|---|---|---|

| 1 | Hippuric acid, Benzaldehyde | HPFA (0.6 g) | 6 min | 72% |

| 2 | Oxazolone, NH₄OAc | HPFA (0.4 g) | 5 min | 88% |

Advantages : Solvent-free, reusable catalyst, and high atom economy.

Oxidation of Imidazolium Salts

Imidazolium salts serve as precursors for imidazolones via oxidative desulfurization:

Procedure :

- Synthesize 2-thioimidazolium salt from 2-mercaptoimidazole and benzyl bromide.

- Oxidize with NaOCl (commercial bleach) at 0°C to form the sulfonyl intermediate.

- Hydrolyze under basic conditions to yield the imidazolone.

Example :

| Substrate | Oxidizing Agent | Temperature | Yield |

|---|---|---|---|

| 2-Thioimidazolium bromide | NaOCl | 0°C | 84% |

Applications : Scalable for bulk synthesis; avoids toxic reagents.

Comparative Analysis of Methods

| Method | Yield Range | Time | Catalysts | Scalability |

|---|---|---|---|---|

| Debus–Radziszewski Modified | 60–75% | 6–12 hours | NH₄OAc | Moderate |

| Microwave/HPFA | 72–92% | 10–15 min | Fly ash | High |

| Imidazolium Salt Oxidation | 80–88% | 2–4 hours | NaOCl | High |

Key Findings :

- Microwave methods offer the highest efficiency and shortest reaction times.

- Fly ash catalysts align with green chemistry principles but require precursor synthesis.

- Oxidation routes are optimal for sulfur incorporation but involve hazardous oxidants.

Chemical Reactions Analysis

Types of Reactions

1-benzoyl-4-(phenylmethylidene)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one can undergo various chemical reactions, including:

Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted imidazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antimicrobial Activity

Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties against various strains of bacteria and fungi. For instance, studies have reported that certain synthesized derivatives show effective inhibition against Gram-positive and Gram-negative bacteria as well as fungal pathogens.

Case Study:

A study evaluated the antimicrobial activity of various derivatives of 1-benzoyl-4-(phenylmethylidene)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one against a range of microbial strains. The findings indicated that compounds with specific substitutions on the benzoyl group enhanced their efficacy against tested microorganisms .

| Compound | MIC (µM) | Activity Type |

|---|---|---|

| N1 | 1.27 | Bacterial |

| N8 | 1.43 | Bacterial |

| N22 | 2.60 | Fungal |

Anticancer Properties

The compound has also been investigated for its anticancer potential. Several studies have focused on its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Case Study:

In vitro studies have shown that certain derivatives possess potent anticancer activity against human colorectal carcinoma cell lines (HCT116). For example, compounds were found to have IC values lower than standard chemotherapy agents, indicating higher potency .

| Compound | IC (µM) | Cancer Cell Line |

|---|---|---|

| N9 | 5.85 | HCT116 |

| N18 | 4.53 | HCT116 |

| Standard | 9.99 | 5-FU (control) |

Synthesis and Characterization

The synthetic routes for obtaining 1-benzoyl-4-(phenylmethylidene)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one typically involve the condensation of appropriate benzoyl derivatives with phenylmethylidene and subsequent functionalization to introduce the sulfanyl group. Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compounds .

Mechanism of Action

The mechanism of action of 1-benzoyl-4-(phenylmethylidene)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-benzoyl-4-(phenylmethylidene)-2-sulfanyl-4,5-dihydro-1H-imidazol-5-one with structurally related imidazolone and triazole derivatives, focusing on substituent effects, synthesis, and functional properties.

Structural and Functional Comparison

Key Findings

Substituent Effects on Acidity and Reactivity: The sulfanyl group in the target compound increases acidity compared to hydrazino (e.g., compound in ) or carbamimidoyl (e.g., compound in ) substituents. This property may enhance metal-binding capacity or catalytic activity. Phenylmethylidene vs. dimethoxybenzylidene (as in ): Electron-donating methoxy groups in the latter improve stability under oxidative conditions but reduce electrophilicity.

Biological Activity: Sulfonamide-containing imidazolones (e.g., ) exhibit inhibitory properties, likely due to sulfonamide’s role in enzyme binding. Carfentrazone-ethyl (triazolinone herbicide, ) highlights how heterocyclic cores with electron-withdrawing groups (e.g., trifluoromethyl) enhance herbicidal activity. The target compound lacks such groups, suggesting divergent applications.

Synthetic Routes :

- The target compound’s synthesis likely involves cyclization of semicarbazide precursors (analogous to methods in ), whereas sulfonamide derivatives (e.g., ) require sulfonamide coupling under acidic conditions.

Hazard Profile: The hydrazino group in 1-(4-chlorobenzyl)-2-hydrazino-imidazolone () contributes to its toxicity, whereas the sulfanyl group in the target compound may pose lower acute hazards but require careful handling due to thiol reactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.